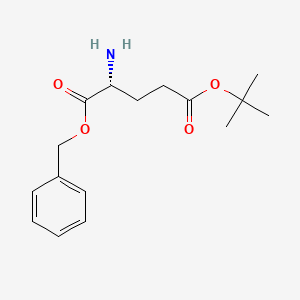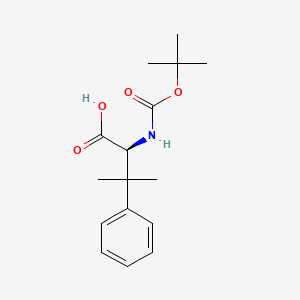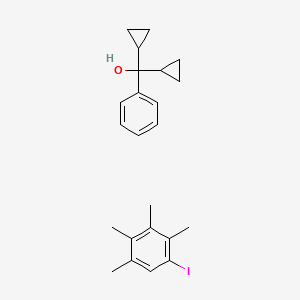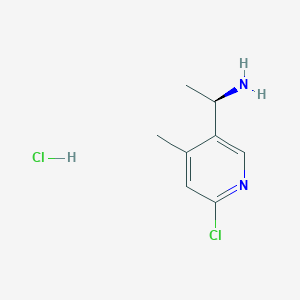
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is a synthetic steroid ester This compound is characterized by its complex structure, which includes a steroid backbone modified with a pyrrolidinyl propyl imino group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate typically involves multiple steps:
Starting Material: The synthesis begins with androst-5-en-3-ol, a common steroid intermediate.
Formation of the Imino Group: The androst-5-en-3-ol is reacted with 3-(1-pyrrolidinyl)propylamine under conditions that promote the formation of an imino group. This step often requires a dehydrating agent to facilitate the imine formation.
Acetylation: The resulting imino compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it back to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetate group.
Major Products
Oxidation: Oxidized steroids with additional ketone or hydroxyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester or ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is used as a model compound to study steroid chemistry and the effects of structural modifications on steroid activity.
Biology
Biologically, this compound is investigated for its potential interactions with steroid receptors and its effects on cellular processes. It serves as a tool to understand steroid-receptor binding and signal transduction pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory or anabolic effects. Its unique structure may offer advantages over traditional steroids in terms of specificity and reduced side effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex steroids.
Mecanismo De Acción
The mechanism of action of 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate involves its interaction with steroid receptors. The imino group and acetate ester modify the binding affinity and specificity of the compound, potentially leading to unique biological effects. The molecular targets include androgen and estrogen receptors, and the pathways involved may include modulation of gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Androst-5-en-3-ol: The parent compound without the imino and acetate modifications.
17-Iminoandrost-5-en-3-ol: Lacks the acetate group but contains the imino modification.
3-Acetoxyandrost-5-en-17-one: Contains the acetate group but lacks the imino modification.
Uniqueness
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is unique due to the combination of the imino group and acetate ester, which confer distinct chemical and biological properties. This dual modification can enhance receptor binding specificity and alter the compound’s metabolic stability, making it a valuable subject for research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
96478-86-3 |
|---|---|
Fórmula molecular |
C28H44N2O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-(3-pyrrolidin-1-ylpropylimino)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H44N2O2/c1-20(31)32-22-11-13-27(2)21(19-22)7-8-23-24-9-10-26(28(24,3)14-12-25(23)27)29-15-6-18-30-16-4-5-17-30/h7,22-25H,4-6,8-19H2,1-3H3/t22?,23-,24-,25-,27-,28-/m0/s1 |
Clave InChI |
GHSYWLKHFMASTM-OTWLNNNSSA-N |
SMILES isomérico |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=NCCCN5CCCC5)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NCCCN5CCCC5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
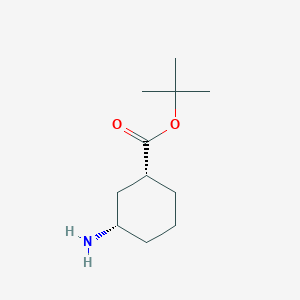
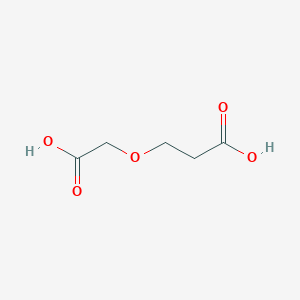
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)


